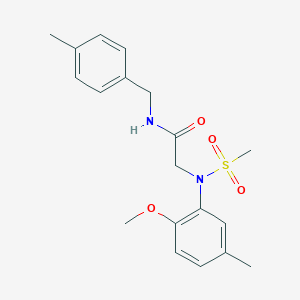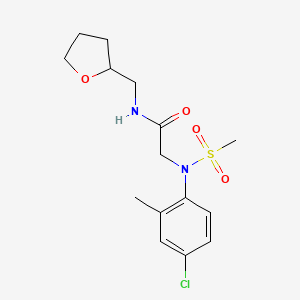![molecular formula C20H23N3O3S B3937218 N-{[4-(propanoylamino)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B3937218.png)
N-{[4-(propanoylamino)phenyl]carbamothioyl}-4-propoxybenzamide
Overview
Description
N-{[4-(Propanoylamino)phenyl]carbamothioyl}-4-propoxybenzamide is a complex organic compound with a molecular formula of C20H23N3O3S. This compound is known for its unique chemical structure, which includes a propanoylamino group, a carbamothioyl group, and a propoxybenzamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Propanoylamino)phenyl]carbamothioyl}-4-propoxybenzamide involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes the following steps:
Preparation of 4-(Propanoylamino)aniline: This is achieved by reacting 4-nitroaniline with propanoic acid under specific conditions to form 4-(propanoylamino)aniline.
Formation of the Carbamothioyl Group: The 4-(propanoylamino)aniline is then reacted with thiophosgene to introduce the carbamothioyl group.
Coupling with 4-Propoxybenzoyl Chloride: Finally, the intermediate compound is coupled with 4-propoxybenzoyl chloride to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(Propanoylamino)phenyl]carbamothioyl}-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamothioyl derivatives.
Scientific Research Applications
N-{[4-(Propanoylamino)phenyl]carbamothioyl}-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{[4-(Propanoylamino)phenyl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved include the modulation of signal transduction pathways and the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(Propionylamino)phenyl]carbamothioyl}-3-propoxybenzamide
- N-{[4-(Diethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide
Uniqueness
N-{[4-(Propanoylamino)phenyl]carbamothioyl}-4-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and greater stability under various conditions.
Properties
IUPAC Name |
N-[[4-(propanoylamino)phenyl]carbamothioyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-13-26-17-11-5-14(6-12-17)19(25)23-20(27)22-16-9-7-15(8-10-16)21-18(24)4-2/h5-12H,3-4,13H2,1-2H3,(H,21,24)(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBFHSGRYDZJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3-(1-naphthyloxy)propoxy]quinoline](/img/structure/B3937137.png)
![N-[(2-nitrophenyl)carbamothioyl]-3-(propan-2-yloxy)benzamide](/img/structure/B3937158.png)
![N-[2-(benzylthio)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3937163.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B3937171.png)
![1-Chloro-3-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B3937182.png)
![Methyl 2-({[(4-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B3937188.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B3937190.png)
![N-bicyclo[2.2.1]hept-2-yl-3-chlorobenzamide](/img/structure/B3937192.png)

![1-Butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B3937220.png)

![1-chloro-2-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B3937228.png)
![1-chloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]-4-methylbenzene](/img/structure/B3937232.png)
![1,3-dimethoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3937236.png)
